molecular formula C15H9F3O B13088940 1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene

1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene

Cat. No.: B13088940
M. Wt: 262.23 g/mol
InChI Key: PKSDYHCGUDYFRK-UHFFFAOYSA-N
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Description

1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is an organic compound with the molecular formula C15H9F3O and a molecular weight of 262.23 g/mol This compound is characterized by the presence of a phenoxy group and a trifluoropropynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene typically involves the reaction of phenol with 1-bromo-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrogenated derivatives. Substitution reactions can result in a variety of functionalized benzene derivatives .

Scientific Research Applications

1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene involves its interaction with specific molecular targets and pathways. The phenoxy and trifluoropropynyl groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenoxy-4-(3,3,3-trifluoroprop-1-YN-1-YL)benzene is unique due to the presence of both phenoxy and trifluoropropynyl groups, which confer distinct chemical and physical properties. These properties make it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C15H9F3O

Molecular Weight

262.23 g/mol

IUPAC Name

1-phenoxy-4-(3,3,3-trifluoroprop-1-ynyl)benzene

InChI

InChI=1S/C15H9F3O/c16-15(17,18)11-10-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h1-9H

InChI Key

PKSDYHCGUDYFRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C#CC(F)(F)F

Origin of Product

United States

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